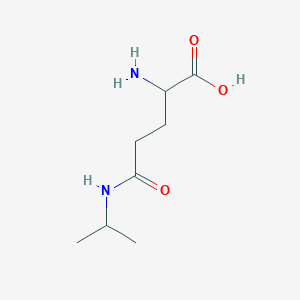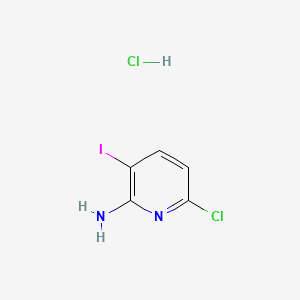![molecular formula C12H20BF3KNO2 B8112407 Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide](/img/structure/B8112407.png)
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a trifluoroborate group and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it an interesting candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a base and a solvent like tetrahydrofuran (THF).
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced through a reaction with a boron-containing reagent, such as potassium trifluoroborate. This step may require the use of a catalyst and controlled temperature conditions.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures the stability of the compound during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents. Reaction conditions may involve low temperatures and inert atmospheres.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are commonly used for deprotection. The reaction is typically carried out at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Formation of new organoboron compounds.
Deprotection Reactions: Formation of the free amine derivative.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives, depending on the specific reaction.
Applications De Recherche Scientifique
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Potential applications in the development of boron-containing drugs and bioactive molecules. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that relies on the accumulation of boron in tumor cells.
Industry: Used in the development of advanced materials and catalysts. The compound’s boron content can enhance the properties of materials, such as thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The protected amine group can be deprotected to reveal a reactive amine, which can further participate in chemical transformations. The spirocyclic structure provides stability and rigidity, making the compound suitable for use in complex synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium {6-[(tert-butoxy)carbonyl]-2,2-difluoro-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide: Similar structure with difluoro substitution, which may affect its reactivity and applications.
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}difluoroboranuide: Similar compound with difluoroboranuide group, which may have different chemical properties.
Uniqueness
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide is unique due to its trifluoroborate group, which provides distinct reactivity compared to other boron-containing compounds. The spirocyclic structure and protected amine group further enhance its versatility in chemical synthesis and research applications.
Propriétés
IUPAC Name |
potassium;trifluoro-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BF3NO2.K/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-9(12)13(14,15)16;/h9H,4-8H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIPAVCOMXWXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC12CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid](/img/structure/B8112335.png)


![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)
![2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B8112372.png)



![3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B8112403.png)
![2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate](/img/structure/B8112413.png)

![(3S,4aS,8aR)-N-(pyrazin-2-yl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8112425.png)
![N-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide](/img/structure/B8112438.png)
